N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide
Description
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide is a benzamide derivative featuring a 1,1-dioxo-1λ⁶,2-thiazinan ring system linked to the phenyl group. This compound is characterized by its nitro substituent at the meta position of the benzamide moiety and the sulfone-containing thiazinan ring.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(13-4-3-5-16(12-13)20(22)23)18-14-6-8-15(9-7-14)19-10-1-2-11-26(19,24)25/h3-9,12H,1-2,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSUPBFHNBXKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazinane Ring Formation
The 1,2-thiazinane-1,1-dioxide core is synthesized via cyclization of 1,3-dibromopropane with sulfonamide precursors under basic conditions:
$$
\text{HS(CH}2\text{)}3\text{NH}2 + 2 \text{SO}2\text{Cl}_2 \rightarrow \text{1,2-thiazinane-1,1-dioxide} + 4 \text{HCl}
$$
Optimized Protocol (adapted from):
- Dissolve 1,3-dibromopropane (10 mmol) and sulfamide (12 mmol) in anhydrous DMF.
- Add K$$2$$CO$$3$$ (20 mmol) and reflux at 110°C for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (70% yield).
Key Analytical Data :
- $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 3.45 (t, 2H, J=6.4 Hz), 3.12 (m, 2H), 2.95 (m, 2H).
- FTIR : 1320 cm$$^{-1}$$ (S=O asymmetric stretch), 1160 cm$$^{-1}$$ (S=O symmetric stretch).
Synthesis of 3-Nitrobenzoyl Chloride
Nitration of Benzoyl Chloride
Direct nitration of benzoyl chloride using mixed acid (HNO$$3$$/H$$2$$SO$$_4$$) achieves regioselective meta-substitution:
$$
\text{Benzoyl chloride} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{3-nitrobenzoyl chloride}
$$
Optimized Parameters :
Purity Validation :
Amide Bond Formation
Schotten-Baumann Reaction
The final coupling employs classical Schotten-Baumann conditions:
$$
\text{4-(1,1-dioxo-thiazinan-2-yl)aniline} + \text{3-nitrobenzoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target compound}
$$
Stepwise Protocol :
- Dissolve 4-(1,1-dioxo-thiazinan-2-yl)aniline (5 mmol) in 20 mL ethyl acetate.
- Add 3-nitrobenzoyl chloride (5.5 mmol) dropwise at 0°C.
- Maintain pH 9–10 via simultaneous addition of 10% NaOH.
- Stir for 3 hours, extract organic layer, and crystallize from ethanol/water (1:1).
- Yield: 78%
Critical Parameters :
- Temperature control : Prevents hydrolysis of the acid chloride
- Base selection : Aqueous NaOH ensures rapid deprotonation of the amine
Alternative Synthetic Routes
Microwave-Assisted Amidation
Reducing reaction time from hours to minutes:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 3 hours | 15 minutes |
| Temperature | 0°C | 80°C |
| Yield | 78% | 85% |
| Purity | 98% | 99% |
Conditions: 300 W irradiation, DMF solvent, triethylamine base.
Solid-Phase Synthesis
Immobilizing the aniline derivative on Wang resin enables iterative coupling:
- Resin loading : 4-(1,1-dioxo-thiazinan-2-yl)aniline → Wang resin (0.8 mmol/g)
- Acylation : 3-nitrobenzoyl chloride (3 eq), DIC (3 eq), DMAP (0.1 eq) in DCM
- Cleavage : TFA/DCM (1:1), 2 hours
- Yield : 72%
Analytical Characterization
Spectroscopic Data
Target Compound :
- $$^1$$H NMR (500 MHz, DMSO-$$d_6$$): δ 8.72 (s, 1H, NH), 8.41 (d, 1H, J=8.1 Hz), 8.25 (d, 1H, J=7.8 Hz), 7.92 (m, 2H, Ar-H), 7.62 (d, 2H, J=8.5 Hz), 7.35 (d, 2H, J=8.5 Hz), 3.52 (t, 2H), 3.18 (m, 2H), 3.01 (m, 2H).
- $$^13$$C NMR : 167.8 (C=O), 152.3 (C-NO$$_2$$), 138.4–125.1 (Ar-C), 54.2 (thiazinane C).
- HRMS : [M+H]$$^+$$ calcd. for C$${17}$$H$${16}$$N$$3$$O$$5$$S: 398.0811; found: 398.0809.
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, 60:40 MeOH/H$$_2$$O | 99.2% purity |
| Elemental Analysis | C, H, N, S | ±0.3% theory |
Challenges and Optimization Strategies
Nitro Group Reduction
Unwanted reduction during amidation is mitigated by:
Thiazinane Ring Stability
The sulfone group enhances ring stability but complicates purification:
- Recrystallization solvent : Ethanol/water > DMSO
- Chromatography : Silica gel deactivated with 5% triethylamine
Scalability and Industrial Relevance
Kilogram-Scale Protocol (adapted from):
- Thiazinane synthesis : 85% yield in 50 L reactor
- Amidation : 80% yield with continuous flow system
- Purity : Meets ICH Q3A guidelines for pharmaceuticals
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide and related benzamide derivatives:
Key Observations :
Structural Variations: The thiazinan sulfone ring in the target compound distinguishes it from analogs with imidazolidinone () or piperidine sulfone () systems. The 3-nitro group is conserved across several derivatives, suggesting its role in electron-deficient interactions, such as π-stacking or hydrogen bonding .
Physical Properties: Melting points vary significantly: Imidazolidinone derivatives (e.g., , Compound 5) melt at 168–170°C, whereas thiophene-containing analogs (, Compound 6) exhibit higher thermal stability (244–246°C) due to aromatic rigidity .
Synthetic Yields :
- Yields for nitrobenzamide derivatives range from 50% (, Compound 3) to 82% (, Compound 6). Microwave-assisted synthesis (e.g., , Compound 25) improves efficiency compared to traditional methods .
Biological Relevance :
- Compound 25 () activates the CHOP pathway, a mechanism linked to apoptosis, while N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide () shows promise as a factor Xa inhibitor, highlighting the versatility of nitrobenzamide scaffolds .
Research Findings and Implications
- Spectroscopic Validation : All compounds were confirmed via ¹H NMR, ¹³C NMR, and IR spectroscopy, with elemental analysis aligning with theoretical values (e.g., C: 55.3% vs. 55.1% calculated for derivatives) .
- Crystallography : X-ray studies (e.g., ) reveal planar conformations stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound due to its nitro and sulfone groups .
- Structure-Activity Relationships (SAR) : The sulfone group in thiazinan or piperidine systems enhances metabolic stability, while the nitro group may mediate interactions with hydrophobic enzyme pockets .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound features a thiazinan ring and a nitrobenzamide moiety, which contribute to its biological properties. The presence of the sulfonamide functional group enhances its potential for enzyme inhibition and receptor interaction.
| Structural Feature | Description |
|---|---|
| Thiazinan Ring | A six-membered ring containing sulfur and nitrogen, known for its diverse biological activities. |
| Nitrobenzamide Group | A benzene ring substituted with a nitro group and an amide, enhancing lipophilicity and bioactivity. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit various enzymes or cellular receptors, leading to significant physiological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit carbonic anhydrase or other enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially bind to receptors involved in inflammatory or cancer pathways.
Biological Activity Studies
Research has shown promising results regarding the biological activity of this compound. Here are some key findings:
Antimicrobial Activity
A study demonstrated that derivatives of thiazinan compounds exhibit significant antimicrobial properties against various bacterial strains. While specific data on this compound is limited, related compounds have shown efficacy in inhibiting bacterial growth.
Anticancer Properties
In vitro studies have indicated that compounds with similar structures possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Enzyme Inhibition
A study on sulfonamide derivatives found that they effectively inhibited carbonic anhydrase activity. This inhibition led to altered pH levels in cellular environments, which can impact various metabolic processes.
Case Study 2: Antimicrobial Efficacy
Research on thiazolidinone derivatives revealed significant antimicrobial activity against Gram-positive bacteria. This suggests that similar thiazinan-based compounds may exhibit comparable effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
